molecular formula C22H20N2O4 B1229477 [6-Ethyl-2-methyl-3-(1-methylbenzimidazol-2-yl)-4-oxochromen-7-yl] acetate

[6-Ethyl-2-methyl-3-(1-methylbenzimidazol-2-yl)-4-oxochromen-7-yl] acetate

Cat. No. B1229477
M. Wt: 376.4 g/mol
InChI Key: HTTVYKXJCQENKW-UHFFFAOYSA-N
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Description

Acetic acid [6-ethyl-2-methyl-3-(1-methyl-2-benzimidazolyl)-4-oxo-1-benzopyran-7-yl] ester is a member of chromones.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Several studies have focused on the synthesis and antimicrobial activities of derivatives similar to the specified compound. For instance, El-masry et al. (2000) and Salahuddin et al. (2017) explored the synthesis of benzimidazole derivatives, revealing potential antimicrobial activities, especially against bacterial strains like Escherichia coli and Staphylococcus aureus (El-masry, Fahmy, & Abdelwahed, 2000); (Salahuddin, Shaharyar, Mazumder, & Abdullah, 2017).

Synthesis and Characterization

  • Other research, such as the studies by El-zohry et al. (2009) and Zhao et al. (2011), involved the synthesis of complex derivatives, including the characterization of their structure through techniques like NMR and IR spectroscopy. These studies contribute to a deeper understanding of the chemical properties and potential applications of these compounds (El-zohry, Mohamed, & Hussein, 2009); (Zhao, Qian, Gong, & Chen, 2011).

Crystal Structure Analysis

  • The crystal structure of related compounds has been a subject of research as well. For example, Li et al. (2015) conducted a study on the crystal structure of azilsartan methyl ester ethyl acetate hemisolvate, which contributes to the understanding of the molecular interactions and stability of such compounds (Li, Liu, Zhu, Chen, & Sun, 2015).

Novel Synthesis Techniques

  • Research by Nassiri and Milani (2020) highlighted novel synthesis techniques for compounds with similar structural characteristics. This kind of research paves the way for more efficient and versatile methods of producing these complex molecules (Nassiri & Milani, 2020).

Potential Antioxidant Properties

  • The research conducted by Chakraborty et al. (2016) on substituted aryl meroterpenoids from red seaweed suggested that these compounds might have antioxidant properties, indicating a potential area for further exploration (Chakraborty, Joseph, Joy, & Raola, 2016).

properties

Product Name

[6-Ethyl-2-methyl-3-(1-methylbenzimidazol-2-yl)-4-oxochromen-7-yl] acetate

Molecular Formula

C22H20N2O4

Molecular Weight

376.4 g/mol

IUPAC Name

[6-ethyl-2-methyl-3-(1-methylbenzimidazol-2-yl)-4-oxochromen-7-yl] acetate

InChI

InChI=1S/C22H20N2O4/c1-5-14-10-15-19(11-18(14)28-13(3)25)27-12(2)20(21(15)26)22-23-16-8-6-7-9-17(16)24(22)4/h6-11H,5H2,1-4H3

InChI Key

HTTVYKXJCQENKW-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(C=C1OC(=O)C)OC(=C(C2=O)C3=NC4=CC=CC=C4N3C)C

Canonical SMILES

CCC1=CC2=C(C=C1OC(=O)C)OC(=C(C2=O)C3=NC4=CC=CC=C4N3C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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